Cas no 5898-81-7 (3-phenyl-1H-pyrazole-4-carbonitrile)

3-Phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core substituted with a phenyl group at the 3-position and a nitrile functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals, agrochemicals, and material science. The nitrile group offers reactivity for further functionalization, while the aromatic phenyl moiety enhances stability. Its well-defined molecular framework makes it valuable for constructing complex heterocyclic systems. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Its utility in medicinal chemistry includes potential roles as a scaffold for bioactive molecule development.
3-phenyl-1H-pyrazole-4-carbonitrile structure
5898-81-7 structure
Product Name:3-phenyl-1H-pyrazole-4-carbonitrile
CAS No:5898-81-7
MF:C10H7N3
MW:169.182681322098
CID:4052523
PubChem ID:15311936
Update Time:2025-06-08

3-phenyl-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carbonitrile, 3-phenyl-
    • 3-Phenyl-2H-pyrazole-4-carbonitrile
    • 3-Phenyl-1H-pyrazole-4-carbonitrile
    • AKOS016346901
    • 5-phenyl-1H-pyrazole-4-carbonitrile
    • 4-cyano-5-phenylpyrazole
    • 5898-81-7
    • BS-35186
    • F2198-3661
    • SCHEMBL4219751
    • 3-phenyl-1H-pyrazole-4-carbonitrile
    • Inchi: 1S/C10H7N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,(H,12,13)
    • InChI Key: CJYPDGRCXRPJLB-UHFFFAOYSA-N
    • SMILES: N1C=C(C#N)C(C2=CC=CC=C2)=N1

Computed Properties

  • Exact Mass: 169.063997236Da
  • Monoisotopic Mass: 169.063997236Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.5Ų

3-phenyl-1H-pyrazole-4-carbonitrile Pricemore >>

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$ 50.00 2022-06-03
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Additional information on 3-phenyl-1H-pyrazole-4-carbonitrile

Recent Advances in the Study of 3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 5898-81-7) and Its Applications in Chemical Biology and Medicine

3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 5898-81-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound, characterized by its pyrazole core and phenyl substitution, serves as a crucial scaffold for the development of novel therapeutic agents. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs, highlighting its broad pharmacological relevance.

One of the most notable advancements in the study of 3-phenyl-1H-pyrazole-4-carbonitrile is its role in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. Researchers have synthesized derivatives of 3-phenyl-1H-pyrazole-4-carbonitrile that exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR. These findings, published in recent high-impact journals, underscore the compound's potential as a lead structure for targeted cancer therapies.

In addition to its applications in oncology, 3-phenyl-1H-pyrazole-4-carbonitrile has shown promise in antimicrobial research. A 2023 study demonstrated that certain derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, a novel approach that could circumvent existing resistance mechanisms. These results have sparked interest in further optimizing the compound's structure to enhance its efficacy and reduce toxicity.

Another exciting development is the exploration of 3-phenyl-1H-pyrazole-4-carbonitrile as an anti-inflammatory agent. Recent in vivo studies have revealed that specific derivatives can modulate the NF-κB signaling pathway, a critical mediator of inflammatory responses. This modulation leads to reduced production of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to cross the blood-brain barrier also opens avenues for research in neuroinflammatory conditions.

The synthetic versatility of 3-phenyl-1H-pyrazole-4-carbonitrile has been a focal point of recent methodological studies. Novel synthetic routes, including microwave-assisted and one-pot reactions, have been developed to improve yield and reduce environmental impact. These advancements not only facilitate the production of the compound itself but also enable the efficient generation of diverse derivatives for structure-activity relationship studies. Computational modeling and AI-assisted drug design have further accelerated the optimization of these derivatives.

Despite these promising developments, challenges remain in the clinical translation of 3-phenyl-1H-pyrazole-4-carbonitrile-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects require careful consideration in future research. Ongoing studies are employing advanced techniques like cryo-EM and metabolomics to address these challenges and refine the compound's pharmacological profile.

In conclusion, 3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 5898-81-7) represents a highly versatile scaffold with significant potential across multiple therapeutic areas. The recent surge in research activity surrounding this compound reflects its growing importance in chemical biology and drug discovery. As synthetic methodologies continue to evolve and our understanding of its biological mechanisms deepens, this compound is poised to make substantial contributions to the development of next-generation pharmaceuticals.

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